Amino-PEG9-Amine, also known as Polyethylene Glycol Amine with a nine-unit ethylene glycol chain, is a versatile compound widely used in bioconjugation and drug delivery applications. This compound features a primary amine group that facilitates various chemical reactions, making it valuable in both synthetic and biological contexts. The unique properties of Amino-PEG9-Amine stem from its hydrophilic nature, biocompatibility, and ability to enhance the solubility of conjugated molecules.
Amino-PEG9-Amine can be synthesized from polyethylene glycol through various methods that involve the introduction of amine functional groups. It is commercially available from multiple suppliers for research and industrial applications.
Amino-PEG9-Amine falls under the category of polyethylene glycol derivatives, specifically classified as a polyether amine. This classification highlights its structural characteristics and functional capabilities, particularly in bioconjugation processes.
The synthesis of Amino-PEG9-Amine typically involves the activation of polyethylene glycol followed by its reaction with amine-containing compounds. One common method includes:
The reaction conditions are optimized to ensure high yield and purity. In industrial settings, large-scale synthesis employs similar activation and reaction processes, often utilizing solvents like dimethylformamide or dichloromethane for enhanced solubility and reaction efficiency .
The molecular structure of Amino-PEG9-Amine consists of a linear chain of nine ethylene glycol units terminated by an amino group. This structure can be represented as follows:
where .
The molecular formula for Amino-PEG9-Amine is C₁₈H₃₉N₃O₉, with a molecular weight of approximately 393.5 g/mol. The presence of the hydrophilic polyethylene glycol segment enhances its solubility in aqueous environments.
Amino-PEG9-Amine can participate in several types of chemical reactions:
Common reagents for these reactions include acyl chlorides for substitution, carbodiimides for coupling, and hydrogen peroxide or sodium borohydride for oxidation and reduction processes .
The mechanism of action for Amino-PEG9-Amine primarily revolves around its ability to enhance the solubility and stability of conjugated therapeutic agents. When conjugated to drugs or biomolecules, it alters their pharmacokinetics by reducing protein adsorption and clearance rates from circulation.
Research indicates that PEGylation significantly improves the biodistribution patterns of therapeutic agents, leading to enhanced efficacy and reduced side effects .
Amino-PEG9-Amine has numerous scientific applications, including:
Amino-PEG9-amine (CAS# 474082-35-4) is a linear, heterobifunctional polyethylene glycol (PEG) derivative featuring primary amine termini (-NH₂) separated by a nonaethylene glycol spacer. Its systematic IUPAC name is 3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine, with the molecular formula C₂₀H₄₄N₂O₉ and a molecular weight of 456.57 g/mol [1] [8]. The compound’s architecture comprises nine repeating ethylene oxide units (–CH₂CH₂O–) flanked by aminoethyl groups, creating a symmetrical structure with the simplified SMILES notation: NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
[2] [4].
Table 1: Key Identifiers of Amino-PEG9-Amine
Property | Value/Descriptor |
---|---|
CAS Number | 474082-35-4 |
Synonyms | NH₂-PEG₉-NH₂; PEG900 diamine |
Molecular Formula | C₂₀H₄₄N₂O₉ |
Exact Mass | 456.3047 g/mol |
Appearance | Colorless to light yellow liquid |
Density (20°C) | 1.078 ± 0.06 g/cm³ |
The PEG₉ spacer imparts exceptional hydrophilicity, significantly enhancing aqueous solubility—a critical attribute for biological applications. Both terminal amines exhibit nucleophilic reactivity (pKa ~10), enabling conjugation with electrophiles like activated esters, carbonyls, and epoxides [1] [3]. This bifunctionality permits simultaneous or sequential bioconjugation strategies, distinguishing it from monofunctional PEG analogs.
The evolution of PEG linkers began in the 1970s with foundational work by Frank Davis, who pioneered PEG-protein conjugates to reduce immunogenicity. Early PEG linkers were monofunctional (e.g., mPEG-OH), limiting their utility to single-point modifications [10]. The 1990s saw breakthroughs in heterobifunctional PEG synthesis, driven by demands for site-specific bioconjugation. Key milestones include:
Amino-PEG9-amine emerged as part of this evolution, offering a defined oligomer length (9 EG units) that bridges the gap between short spacers (PEG₃) and lengthy polymers (PEG₁₂), optimizing pharmacokinetic properties [8].
Bifunctional PEG derivatives like amino-PEG9-amine serve as molecular bridges in diverse applications:
Table 2: Comparative Properties of Amino-PEGₙ-Amines
Linker | PEG Units (n) | Molecular Weight (g/mol) | Solubility in Water |
---|---|---|---|
Amino-PEG₄-amine | 4 | ~264 | High |
Amino-PEG₉-amine | 9 | 456.57 | Very high |
Amino-PEG₁₂-amine | 12 | ~580 | High |
The controlled length of PEG₉ provides an optimal balance: long enough to ensure solubility and reduce aggregation, yet short enough to maintain conjugate stability and efficient cellular uptake [5] [8]. Innovations in PEG chemistry continue to leverage these attributes for advanced drug delivery and biomaterials engineering.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7